5-Butoxypent-3-en-1-yne

Description

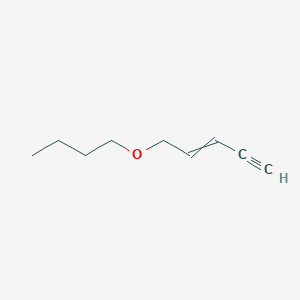

5-Butoxypent-3-en-1-yne is an aliphatic enyne compound characterized by a conjugated system of a triple bond (C1–C2) and a double bond (C3–C4), with a butoxy substituent (-O-C₄H₉) at the C5 position. Its structure, HC≡C–CH₂–CH₂–CH(O-C₄H₉)–CH₂, confers unique electronic and steric properties due to the interplay of the electron-rich alkyne, electron-deficient alkene, and the bulky butoxy group. Its reactivity is influenced by the conjugation between the unsaturated bonds and the electron-donating ether group, which modulates regioselectivity in catalytic transformations .

Properties

CAS No. |

2807-18-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

5-butoxypent-3-en-1-yne |

InChI |

InChI=1S/C9H14O/c1-3-5-7-9-10-8-6-4-2/h1,5,7H,4,6,8-9H2,2H3 |

InChI Key |

ZAUXKAFQCGLVEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC=CC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxypent-3-en-1-yne typically involves the reaction of 5-bromopent-3-en-1-yne with sodium butoxide . The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as tetrahydrofuran. The reaction can be represented as follows:

5-Bromopent-3-en-1-yne+Sodium butoxide→this compound+Sodium bromide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Butoxypent-3-en-1-yne undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or are commonly used.

Reduction: Catalysts like or are employed.

Substitution: Reagents like or are used.

Major Products:

Oxidation: Formation of epoxides or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted enynes.

Scientific Research Applications

5-Butoxypent-3-en-1-yne has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butoxypent-3-en-1-yne involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions with other molecules, leading to the formation of cyclic structures. These reactions are often catalyzed by transition metals such as copper or palladium . The pathways involved include the formation of metal-alkyne complexes and subsequent insertion reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-butoxypent-3-en-1-yne with structurally analogous enynes and alkynes, focusing on synthesis, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

- Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (): This compound features a pent-2-ynoate backbone with two phenyl groups and an ethoxycarbonyloxy substituent at C5. Unlike this compound, its triple bond is at C2–C3, and the electron-withdrawing ester groups (vs. butoxy) significantly reduce electron density at the alkyne, altering reactivity in nucleophilic additions. The diphenyl groups introduce steric hindrance, limiting accessibility in catalytic reactions compared to the less hindered butoxy derivative .

- The absence of conjugated unsaturation in these pyrazoles results in distinct electronic profiles, favoring electrophilic substitutions over cycloadditions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Key Reactivity |

|---|---|---|---|---|

| This compound | 152.23 | ~180–190 (est.) | Moderate in THF, DCM | Diels-Alder, Sonogashira coupling |

| Ethyl 5-[(ethoxycarbonyl)oxy]-... | 368.39 | >250 (dec.) | Low in water; high in DMF | Ester hydrolysis, Michael addition |

| 5-Amino-3-hydroxy-1H-pyrazole-7a | 287.29 | N/A | High in DMSO, ethanol | Nucleophilic ring substitution |

Data derived from structural analogs and synthesis conditions in .

- Solubility: The butoxy group enhances solubility in nonpolar solvents (e.g., hexane) compared to the polar ester groups in ’s compound, which prefers dimethylformamide (DMF).

Reactivity in Catalytic Systems

- Cycloadditions : The enyne system in this compound undergoes faster [2+2] cycloadditions than Ethyl 5-[(ethoxycarbonyl)oxy]-... due to reduced steric hindrance and higher electron density at the triple bond.

- Hydrogenation : The butoxy group’s electron-donating effect slows hydrogenation of the alkene compared to electron-withdrawing substituents, as observed in Hubschle et al. (2011) for similar systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.